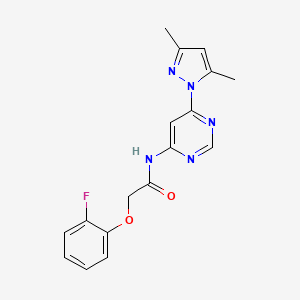

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide

Description

N-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 6 and a 2-fluorophenoxyacetamide group at position 2. Its structure is characterized by a pyrimidine ring (C₄H₃N₂) fused with a pyrazole (C₃H₄N₂), creating a bicyclic system. This compound has been studied in the context of neurological disorders, particularly as a modulator of adenosine A2A receptors (A2AR), which are implicated in Parkinson’s disease .

Properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-11-7-12(2)23(22-11)16-8-15(19-10-20-16)21-17(24)9-25-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,19,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGVCQKJWVBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the fluorophenoxy group. Common reagents used in these steps include:

Pyrazole synthesis: Starting materials like 3,5-dimethyl-1H-pyrazole, often synthesized via cyclization reactions.

Pyrimidine synthesis: Using precursors such as 4-chloropyrimidine, which can be functionalized through nucleophilic substitution reactions.

Coupling reactions: Employing reagents like palladium catalysts for cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to the pyrimidine core, substituents, and biological targets. Below is a detailed comparison:

Structural Analogs with Pyrimidine-Pyrazole Cores

- Compound 23 (Neurocrine Biosciences): Structure: N-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide. Key Differences: Replaces the 2-fluorophenoxy group with a furan-2-yl substituent and incorporates a 4-methylpiperazine moiety. Activity: Acts as an A2A antagonist with demonstrated antiparkinsonian effects in preclinical models. The furan and piperazine groups enhance solubility but may reduce blood-brain barrier (BBB) penetration compared to the fluorophenoxy group in the target compound .

-

- Structure: 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide.

- Key Differences: Features a 6-oxopyrimidine ring with ethyl and methyl substituents, and the acetamide is linked to a trifluoromethylphenyl group.

- Activity: The trifluoromethyl group increases hydrophobicity and metabolic stability, but the oxo group may reduce receptor selectivity compared to the unmodified pyrimidine in the target compound .

Fluorinated Phenoxyacetamide Derivatives

- Compounds m, n, o (Pharmacopeial Forum): Structure: Variants of N-[(substituted hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide with 2,6-dimethylphenoxy groups. Key Differences: Use a 2,6-dimethylphenoxyacetamide moiety instead of 2-fluorophenoxy.

- Example 83 (): Structure: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine and fluorophenyl groups. The fluorophenyl groups enhance binding to hydrophobic pockets but may limit solubility .

Heterocyclic Variants

Comparative Data Table

Research Findings and Implications

- A2A Receptor Selectivity: The target compound’s 2-fluorophenoxy group exhibits stronger electron-withdrawing effects than the methyl or furan substituents in analogs, likely improving A2A receptor binding affinity .

- Pharmacokinetics : Fluorine substitution enhances lipophilicity, promoting BBB penetration, whereas piperazine or carboxylic acid groups in analogs increase solubility at the expense of CNS availability .

- Crystal Packing () : The fluorine atom in the target compound may participate in C–F···H–N hydrogen bonds, stabilizing its crystalline form and influencing bioavailability .

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapeutics. This article explores its biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, a pyrimidine core, and a fluorophenoxy group. Its molecular formula is , with a molecular weight of approximately 353.36 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Kinases such as p38 MAPK and CDK2 are crucial for cell cycle regulation and apoptosis. By inhibiting these kinases, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of proliferation |

| HCT116 | 3.30 | Cell cycle arrest at G1 phase |

These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a therapeutic agent.

Case Study 1: Anticancer Activity

A study by Cankara et al. (2022) investigated the anticancer potential of various pyrazole derivatives, including this compound. The compound showed promising results against HCT116 and MCF7 cell lines with IC50 values significantly lower than those of established chemotherapeutics, indicating its potential as an effective treatment option for resistant cancer types .

Case Study 2: Mechanistic Insights

In another study, it was demonstrated that this compound effectively inhibits CDK2 activity with an IC50 value of 0.95 nM. This inhibition leads to disrupted cell cycle progression in A549 cells, highlighting its potential role in targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous pyrimidine-pyrazole derivatives require alkaline conditions for substitution reactions (e.g., nitrobenzene intermediates) and acidic conditions for reductions using agents like iron powder . Optimize solvent choice (e.g., NMP for high-temperature reactions) and stoichiometric ratios to improve yields (e.g., 31% yield reported for similar pyrimidine-acetamide syntheses) . Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on pyrimidine and pyrazole rings.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve 3D conformation, particularly the spatial arrangement of the 2-fluorophenoxy group .

- DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and assess reactivity .

Q. What biological targets are hypothesized for this compound, and how are they identified?

- Methodological Answer : Pyrimidine-pyrazole hybrids often target enzymes (e.g., kinases) or receptors due to their structural mimicry of purine nucleotides. Perform molecular docking against protein databases (e.g., PDB) to prioritize targets. Validate via in vitro assays (e.g., enzyme inhibition assays using fluorogenic substrates) . For example, similar compounds show affinity for cancer-related kinases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using:

- Control compounds with known activity (e.g., staurosporine for kinase inhibition).

- Dose-response curves to compare IC₅₀ values across systems.

- Cell permeability studies (e.g., Caco-2 assays) to rule out false negatives due to poor uptake . Statistical tools like ANOVA can identify significant variability sources .

Q. What computational strategies are effective for predicting metabolite profiles of this compound?

- Methodological Answer : Use in silico metabolism prediction tools (e.g., GLORYx, SwissADME) to identify likely Phase I/II metabolites. Focus on:

- Hydrolysis of the acetamide group.

- Oxidation of pyrazole methyl groups.

- Fluorophenoxy group stability under CYP450-mediated reactions . Validate predictions with LC-MS/MS in hepatocyte incubation studies.

Q. How can reaction engineering improve scalability while maintaining regioselectivity?

- Methodological Answer : Apply DoE (Design of Experiments) to optimize parameters:

- Temperature : Higher temps (120°C) accelerate pyrimidine ring closure but may degrade fluorophenoxy groups .

- Catalyst screening : Pd/C or Ni catalysts for selective reductions.

- Flow chemistry for continuous processing, enhancing reproducibility . Monitor regioselectivity via HPLC-UV and adjust residence times .

Q. What strategies mitigate solubility challenges in in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently.

- Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance bioavailability.

- Co-solvent systems : Test combinations like DMSO/PBS (≤10% v/v) to maintain compound stability . Preclinical PK/PD studies in rodents should include solubility-driven dosing adjustments .

Q. How do structural modifications to the pyrazole ring impact target selectivity?

- Methodological Answer : Synthesize derivatives with varying substituents (e.g., -Cl, -CF₃ instead of -CH₃) and compare:

- Binding affinity via surface plasmon resonance (SPR).

- Selectivity profiles using kinase panel assays (e.g., Eurofins KinaseProfiler). For example, 3,5-dimethyl groups on pyrazole enhance steric hindrance, potentially reducing off-target effects . SAR (Structure-Activity Relationship) models can guide prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.